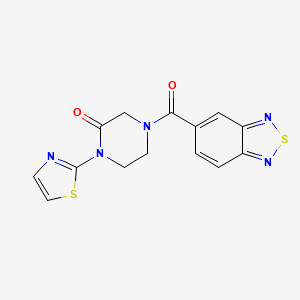

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S2/c20-12-8-18(4-5-19(12)14-15-3-6-22-14)13(21)9-1-2-10-11(7-9)17-23-16-10/h1-3,6-7H,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJFWVPKBRMMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thiazole Ring Formation: This step might involve the condensation of thioamides with α-haloketones.

Piperazinone Formation: The piperazinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiadiazole and thiazole rings.

Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms in the rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole and piperazine exhibit significant antimicrobial properties. A study demonstrated that synthesized compounds similar to 4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one displayed moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the benzothiadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Properties

The compound has also been explored for its anticancer properties. A study on benzothiazole-piperazine hybrids found that certain derivatives exhibited moderate to potent activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship indicated that modifications in the piperazine ring could enhance antiproliferative effects .

Table 2: Anticancer Activity Against Selected Cell Lines

| Compound Structure | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole-Piperazine Hybrid | MCF7 | 15 |

| Benzothiazole-Piperazine Hybrid | HCT116 | 20 |

Photovoltaic Materials

Benzothiadiazoles are known for their electron-deficient properties, making them suitable for use in organic photovoltaic devices. The incorporation of this compound into polymer blends has been shown to improve charge transport and enhance device efficiency.

Table 3: Performance Metrics of Photovoltaic Devices

| Device Type | Efficiency (%) | Active Layer Composition |

|---|---|---|

| Organic Solar Cell | 8.5 | Polymer: Fullerenes + Benzothiadiazole Derivative |

| Perovskite Solar Cell | 12.0 | Perovskite + Benzothiadiazole Derivative |

Synthesis and Evaluation

A comprehensive study synthesized various benzothiadiazole derivatives and evaluated their biological activities, focusing on antimicrobial and anticancer properties. The synthesis involved multi-step reactions yielding compounds with varied substituents on the piperazine ring, leading to diverse biological profiles .

Structure-Activity Relationship Analysis

In-depth analysis of structure-activity relationships revealed that modifications at specific positions on the piperazine ring significantly influenced both antimicrobial and anticancer activities. For instance, introducing electron-withdrawing groups at certain positions enhanced the efficacy against resistant bacterial strains and cancer cell lines .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one: can be compared with other benzothiadiazole derivatives, thiazole-containing compounds, and piperazinone derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties: benzothiadiazole, thiazole, and piperazinone. This unique structure could confer specific chemical properties and biological activities that are not present in simpler analogs.

Biological Activity

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic compound that combines elements of benzothiadiazole and piperazine with a thiazole moiety. This unique structure suggests potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a benzothiadiazole core linked to a thiazole ring through a piperazine scaffold. The presence of these heterocycles is known to enhance the pharmacological properties of compounds, particularly in terms of bioactivity and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Repair : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to the accumulation of DNA damage and subsequent cell death.

- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Antimicrobial Activity : Benzothiadiazole derivatives are recognized for their antimicrobial properties, which may also extend to this compound due to structural similarities .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, a series of benzothiazole-piperazine conjugates demonstrated moderate to potent activity against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) with IC50 values ranging from 10 µg/mL to 50 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | TBD | Apoptosis induction |

| Benzothiazole derivative A | HCT116 | 15 | PARP inhibition |

| Benzothiazole derivative B | Caco2 | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. While specific data on this compound is limited, related benzothiadiazole derivatives have shown effectiveness against various bacterial strains.

Case Studies

A notable study synthesized several benzothiazole derivatives and assessed their biological activities. Among these derivatives, compounds featuring both piperazine and thiazole moieties exhibited enhanced cytotoxicity against cancer cells compared to their individual components. The study established a structure-activity relationship that indicated the importance of both the benzothiadiazole and thiazole rings in enhancing bioactivity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the piperazine ring significantly affect the biological activity. For instance:

Q & A

Basic: What are the optimal synthetic routes for 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Construct the benzothiadiazole core via cyclization of ortho-diaminobenzene derivatives with sulfur donors (e.g., SOCl₂ or Lawesson’s reagent) under controlled temperatures (80–100°C) .

- Step 2: Introduce the piperazine-thiazole moiety using coupling reactions. A common strategy involves activating the benzothiadiazole carbonyl group (e.g., via CDI or HATU) for amide bond formation with a pre-synthesized 1-(1,3-thiazol-2-yl)piperazin-2-one intermediate .

- Key Conditions: Use polar aprotic solvents (DMF, DCM) and catalysts like Pd(PPh₃)₄ for cross-coupling steps. Microwave-assisted synthesis can enhance reaction efficiency (60–80% yield improvement) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is critical:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the benzothiadiazole carbonyl (C=O) appears at ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₀N₄O₂S₂: 354.02) .

- HPLC Purity Analysis: Use a C18 column with acetonitrile/water gradients (90:10 to 50:50) to achieve >95% purity .

Advanced: What strategies mitigate low yields in the final coupling step between benzothiadiazole and piperazine-thiazole units?

Methodological Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Catalyst Optimization: Switch from Pd(OAc)₂ to PdCl₂(PPh₃)₂ for better reactivity in Suzuki-Miyaura couplings .

- Solvent Screening: Replace DMF with DMA or NMP to improve solubility of aromatic intermediates .

- Microwave-Assisted Synthesis: Reduce reaction time (from 24h to 2–4h) and increase temperature (120°C) to enhance kinetics .

- Protecting Groups: Temporarily protect the thiazole nitrogen with Boc groups to prevent side reactions .

Advanced: How to design SAR studies to evaluate the impact of substituents on the thiazole ring?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require systematic modifications:

- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the thiazole 4-position .

- Bioactivity Assays: Test analogs against target enzymes (e.g., kinase inhibitors) using fluorescence polarization or ELISA .

- Computational Docking: Use AutoDock Vina to model interactions with binding pockets (e.g., ATP-binding sites). Compare docking scores (ΔG values) with experimental IC₅₀ data .

Advanced: How to resolve discrepancies in biological activity data across different studies?

Methodological Answer:

Contradictions may arise from assay conditions or compound purity. Address them via:

- Reproducibility Checks: Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and serum concentrations (e.g., 10% FBS) .

- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

- Purity Reassessment: Re-analyze older batches via LC-MS to rule out degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.